3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Description
The compound 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide belongs to the class of fused heterocyclic systems combining pyrazole and thiopyran rings. Its structure features:
- A thiopyrano[4,3-c]pyrazole core, where a sulfur-containing six-membered thiopyran ring is fused with a five-membered pyrazole ring at positions 4 and 2.
- A 5,5-dioxide modification, indicating oxidation of the sulfur atom to a sulfone group.
- A 2-azidoethyl substituent at position 3, introducing reactive azide functionality.
This compound’s hybrid architecture leverages the biological relevance of pyrazoles (e.g., antimicrobial, anti-inflammatory activities) and the stability conferred by sulfone groups .
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S/c9-13-10-3-1-7-6-5-16(14,15)4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHCEQZXBHDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
The core heterocyclic structure is typically synthesized via cyclization reactions involving pyrazole derivatives and sulfur-containing precursors. The process often employs cyclocondensation or cyclization of pyrazole-based intermediates with sulfur donors under controlled conditions.
Key Reaction Conditions
Research Findings
- The synthesis of tetrahydrothiopyrano[4,3-c]pyrazoles generally involves cyclization of pyrazole derivatives bearing suitable sulfur functionalities, often under reflux or microwave conditions to enhance yield and reaction rate.
- The sulfur atom incorporation is facilitated by sulfur donors such as elemental sulfur or thiourea, with reaction times ranging from 2 to 8 hours.
Introduction of the 2-Azidoethyl Group
Methodology Overview
The azidoethyl group is introduced via nucleophilic substitution or azidation of suitable precursor intermediates. The common approach involves converting a halogenated intermediate into the azide using sodium azide or diphenylphosphoryl azide (DPPA).
Key Reaction Conditions
Research Findings
- The azidoethyl group is typically introduced at the 2-position of the heterocycle via nucleophilic substitution of a suitable leaving group, such as a halide.
- Reaction conditions favoring SN2 mechanisms (polar aprotic solvents, elevated temperatures) optimize yields.
- Safety precautions are critical due to the explosive nature of azides.
Oxidation to the Dioxide
Methodology Overview
The oxidation of the sulfur atom from the sulfide to the sulfone (dioxide) is achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate under mild conditions.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Oxidation Conditions | Yield | References |
|---|---|---|---|---|---|---|
| Oxidation | m-CPBA or H₂O₂ | Dichloromethane, acetonitrile | 0–25°C | 1–3 equivalents, room temperature | 80–95% | , |
Research Findings
- The oxidation process is highly selective for converting sulfides to sulfones, with reaction times typically between 1 to 4 hours.
- Excess oxidant can lead to over-oxidation; thus, stoichiometric control is essential.
Summary of the Overall Preparation Route
Additional Notes and Considerations
- Safety and Handling: Azido compounds are potentially explosive; reactions should be performed with appropriate safety measures, including remote handling and controlled environments.
- Reaction Optimization: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
- Purification Techniques: Column chromatography, recrystallization, and extraction are standard for isolating pure intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Cycloaddition Reactions: The azido group can also engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction Reactions: The thiopyrano ring can be further oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Typical conditions involve the use of copper(I) catalysts for the Huisgen cycloaddition.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, triazoles, and oxidized derivatives.
Scientific Research Applications
Chemical Research
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new materials and catalysts.
Potential Reactions:
- Oxidation : The azido group can be oxidized to form nitro or nitroso derivatives.
- Reduction : Reduction can convert the azido group to an amine using hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions : The azido group can participate in nucleophilic substitution reactions.
Biological Applications
The compound's azido group is particularly useful in bioorthogonal chemistry. This allows researchers to label and track biomolecules in living systems without interfering with natural biochemical processes.
Specific Uses:
- Fluorescent Labeling : The azido group can be used to attach fluorescent tags to proteins or nucleic acids for imaging studies.
- Drug Development : Compounds containing azide groups are often explored for their potential as therapeutic agents due to their ability to modify biological pathways.
Industrial Applications
Due to its energetic properties associated with the azido group, this compound has potential applications in the production of explosives and other energetic materials.
Uniqueness
The combination of a pyrazole ring and a tetrahydrothiopyrano moiety gives this compound distinct chemical and physical properties that enhance its utility in research and industrial applications.
Case Study 1: Antiproliferative Activity
Research has indicated that derivatives of pyrazolo[4,3-c] compounds exhibit varying antiproliferative activities against cancer cell lines. For instance, modifications to the substituents on the pyrazole ring can significantly influence their efficacy against specific cancer types (e.g., K562 leukemia cells) .
Case Study 2: Bioorthogonal Chemistry
Studies have shown that azide-containing compounds can be effectively used in click chemistry reactions with alkynes to form stable triazoles. This has been particularly useful in developing targeted drug delivery systems .
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves its interaction with molecular targets through its azido and pyrazole moieties. The azido group can participate in bioorthogonal reactions, while the pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Thiopyrano[4,3-c]pyrazole Derivatives
Key Observations :
- Sulfone Stability: All listed compounds share the 5,5-dioxide modification, enhancing thermal stability and solubility compared to non-oxidized thiopyrano-pyrazoles .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Chlorine vs. Methyl Substituents : The 8-chloro derivative shows distinct downfield shifts in NMR (δ 7.58–7.95 ppm) due to electron-withdrawing effects, whereas the 8-methyl analogue exhibits upfield shifts (δ 2.47 ppm for -CH₃) .
- Azide Functionality : The target compound’s azide group would likely show a characteristic IR peak near ~2100 cm⁻¹ (N₃ stretch), absent in other analogues .
Biological Activity
Overview
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound featuring an azido group that contributes to its unique reactivity and potential biological applications. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.
- IUPAC Name: this compound
- CAS Number: 2098022-22-9
- Molecular Formula: C8H11N5O2S
- Molecular Weight: 227.27 g/mol
The biological activity of this compound is primarily attributed to the azido group, which can undergo various chemical transformations. The azido group acts as a versatile functional moiety, enabling the compound to participate in:
- Cycloaddition Reactions: The azido group can engage in Huisgen 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form stable triazoles.
- Reduction Reactions: The azido group can be reduced to an amine, which may enhance the compound's biological activity by allowing further functionalization.
Anticancer Properties
Recent investigations have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1: A study evaluating similar pyrazole derivatives found that compounds with structural similarities to 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole displayed promising inhibitory activity against the MCF-7 breast cancer cell line. Compound C5 from related research had an IC₅₀ of 0.08 μM against MCF-7 cells, indicating strong potential for anticancer applications .
Enzyme Inhibition
The compound's biological activity also extends to enzyme inhibition. Pyrazole derivatives are often explored for their ability to inhibit protein kinases and other enzymes involved in cancer progression:
- Case Study 2: A series of pyrazole derivatives were designed as potential EGFR kinase inhibitors. Some exhibited significant inhibitory activity with IC₅₀ values comparable to established drugs like erlotinib .
Comparative Analysis
The following table compares the biological activities of selected pyrazole derivatives with known anticancer properties:
| Compound Name | Structure Type | IC₅₀ (μM) | Target |
|---|---|---|---|
| 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | Azido-substituted pyrazole | TBD | Various cancer cell lines |
| C5 (related derivative) | Pyrazole derivative | 0.08 | MCF-7 (breast cancer) |
| Compound X (EGFR inhibitor) | Pyrazole derivative | 0.07 | EGFR kinase |
Research Findings
- Antiproliferative Activity: Research indicates that compounds with similar scaffolds have shown significant antiproliferative effects against multiple cancer cell lines.
- Mechanistic Insights: Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target enzymes and receptors.
- Future Directions: Ongoing research aims to optimize the synthesis of this compound and explore its full potential in drug discovery.
Q & A
Q. Table 1: Comparison of Synthetic Methods for Analogous Compounds
| Catalyst/Reagent | Solvent | Temp (°C) | Yield Range | Reference |
|---|---|---|---|---|
| Sodium gluconate | Ethanol | 80 | 70–92% | |
| [DMBSI]HSO₄ | Solvent-free | 100 | 85–95% | |
| Zinc catalyst | Water | 80 | 40–94% |
Basic: How is the structure of this compound characterized, and what analytical techniques are most effective?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry (HRMS) for molecular weight confirmation.
- X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for related pyrazolo[4,3-c]pyridine derivatives .
Advanced: What strategies are recommended for functionalizing the azidoethyl moiety without destabilizing the core structure?
Methodological Answer:
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, ensuring mild conditions (room temperature, aqueous/organic biphasic systems) to avoid sulfone degradation .
- Photochemical Stability: Shield the azide from UV light during reactions to prevent unintended decomposition .
- Protection-Deprotection: Temporarily protect reactive sites (e.g., pyrazole NH) with tert-butoxycarbonyl (Boc) groups before azide modification .
Advanced: How should researchers address contradictory cytotoxicity and antibacterial selectivity data?
Methodological Answer:
- Orthogonal Assays: Compare cytotoxicity across multiple cell lines (e.g., HEK-293, HaCaT) and bacterial strains (e.g., MRSA) to identify selective toxicity thresholds .
- Mechanistic Studies: Use transcriptomics or proteomics to differentiate off-target effects in mammalian cells versus antibacterial action .
- Dose-Response Analysis: Establish EC₅₀ (antibacterial) vs. IC₅₀ (cytotoxicity) ratios; a selectivity index >10 indicates therapeutic potential .
Q. Table 2: Cytotoxicity vs. Antibacterial Activity (Analogous Compound VP-4535)
| Cell Line/Strain | EC₅₀/IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|
| HEK-293 (Cytotoxicity) | 48.2 | 12.1 | |
| MRSA (Antibacterial) | 4.0 | — |
Advanced: What computational methods predict reactivity or stability under varying conditions?
Methodological Answer:
- DFT Calculations: Model the electron density of the sulfone and azide groups to predict hydrolysis susceptibility .
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar solvents to optimize storage conditions .
- QSPR Models: Use topological polar surface area (TPSA) and LogP values to estimate membrane permeability (e.g., TPSA = 76.4 Ų suggests moderate bioavailability) .
Advanced: How can the reaction mechanism of thiopyrano[4,3-c]pyrazole core formation be elucidated?
Methodological Answer:
- Kinetic Studies: Monitor intermediate formation via in situ NMR or HPLC to identify rate-limiting steps (e.g., cyclocondensation of β-keto esters with hydrazines) .
- Isotopic Labeling: Use ¹⁵N-labeled azides to trace regioselectivity in pyrazole ring closure .
- Catalyst Role Analysis: Probe Brønsted vs. Lewis acid mechanisms by comparing ionic liquid ([DMBSI]HSO₄) and metal (Zn) catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
